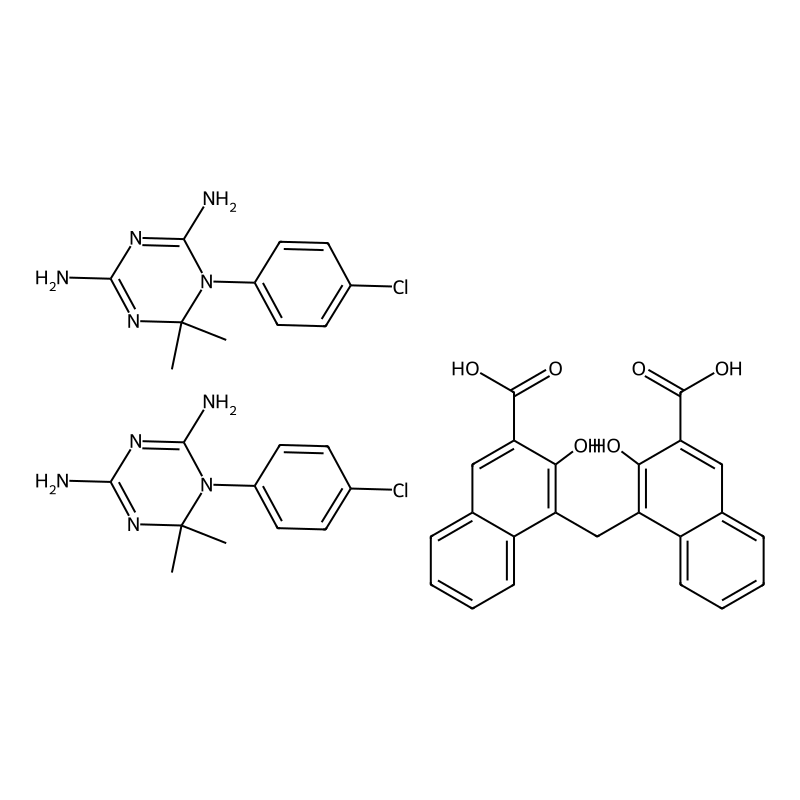Cycloguanil pamoate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Cycloguanil pamoate is a chemical compound derived from cycloguanil, which is an active metabolite of the antimalarial drug proguanil. The compound exhibits the chemical formula C₄₅H₄₄Cl₂N₁₀O₆ and is classified as a dihydrofolate reductase inhibitor, primarily acting against the Plasmodium parasite responsible for malaria. Cycloguanil pamoate is not commonly used as a standalone treatment but is notable for its potential in combination therapies to combat drug-resistant strains of malaria .
- Oxidation: Cycloguanil can be oxidized under specific conditions, leading to different derivatives.
- Condensation: The formation of cycloguanil involves the reaction between 4-chloroaniline and dicyandiamide, followed by condensation with acetone to yield the aminal cycloguanil .
- Hydrolysis: In aqueous environments, cycloguanil pamoate may hydrolyze, affecting its stability and efficacy.
These reactions are significant in understanding the compound's stability and potential interactions with other substances.
Cycloguanil pamoate is primarily explored for its applications in treating malaria, particularly in cases resistant to conventional therapies. Its use in combination therapies enhances its effectiveness against Plasmodium species. Research continues into its potential applications beyond malaria treatment, including studies on its pharmacokinetics and safety profiles .
Interaction studies have revealed that cycloguanil can exhibit significant drug interactions when combined with other medications. For example:
- Acetazolamide: May enhance the therapeutic efficacy of cycloguanil.
- Ethyl chloride: Increases the risk or severity of methemoglobinemia when used concurrently.
- Artemether: Can lead to QTc prolongation when co-administered.
These interactions necessitate careful consideration when prescribing cycloguanil-containing therapies .
Similar Compounds: Comparison with Other Compounds
Cycloguanil pamoate shares similarities with several other compounds used in antimalarial treatments. Here are some notable comparisons:
| Compound Name | Structure Type | Mechanism of Action | Unique Features |
|---|---|---|---|
| Proguanil | Aminotriazine | Dihydrofolate reductase inhibitor | Precursor to cycloguanil |
| Atovaquone | Hydroxy-1,4-naphthoquinone | Mitochondrial electron transport inhibitor | Synergistic effect with proguanil |
| Sulfadoxine | Sulfonamide | Inhibits dihydropteroate synthase | Used in combination with pyrimethamine |
| Pyrimethamine | Antifolate | Dihydrofolate reductase inhibitor | Often combined with sulfadoxine |
Cycloguanil is unique due to its specific role as a metabolite of proguanil and its distinct interaction profile with other antimalarials. Its potential antagonistic effects on atovaquone set it apart from other compounds in combination therapies .








